1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene
Overview
Description
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene is a chemical compound with the linear formula C6H4[OCH2CH2CH(CH3)(CH2)3CH(CH3)2]2 . It has a molecular weight of 390.64 . This compound is commonly used as a plasticizer in the production of PVC and other polymers . It is a type of phthalate ester, which means it is often added to plastics to make them more flexible and durable .
Molecular Structure Analysis
The molecular structure of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene is represented by the formula C6H4[OCH2CH2CH(CH3)(CH2)3CH(CH3)2]2 . This indicates that the compound contains a benzene ring with two oxy groups attached at the 1 and 4 positions. Each oxy group is connected to a 3,7-dimethyloctyl group .Physical And Chemical Properties Analysis
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene has a melting point of 35-38 °C . It has a molecular weight of 390.64 . The density of this compound is 0.843 g/mL at 25 °C .Scientific Research Applications
Electronic Properties in Conjugated Systems
- Studies on π-conjugated redox systems, like 1,4-bis(dimesitylboryl)benzene, have revealed that such compounds exhibit intense long-wavelength absorption maxima when negatively charged. This property is significant for understanding electronic structures in materials science (Fiedler et al., 1996).
Synthesis and Structural Analysis
- Research into the synthesis and structure of related compounds, such as 1,4-bis(4′-oxo-2′,2′-dimethylpent-2-yl)benzene, has provided insights into hydrogen bonding and molecular structuring in chemistry (Milling et al., 2009).
Conducting Polymer Development
- Derivatives of 1,4-bis(pyrrol-2-yl)arylenes, including 1,4-bis(pyrrol-2-yl)benzene, have been explored for their potential in creating conducting polymers with low oxidation potentials. Such polymers show promise in electronics and material sciences (Sotzing et al., 1996).
Catalysis and Polymerization
- The use of compounds like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene in polymerization reactions highlights the role of such chemicals in catalysis and the development of new polymers (Pugh & Percec, 1990).
Metallomacrocyclic Complex Synthesis
- Research involving 1,4-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene has contributed to the synthesis and characterization of new metallomacrocyclic palladium(II) complexes, which are important in coordination chemistry and catalysis (Guerrero et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1,4-bis(3,7-dimethyloctoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-21(2)9-7-11-23(5)17-19-27-25-13-15-26(16-14-25)28-20-18-24(6)12-8-10-22(3)4/h13-16,21-24H,7-12,17-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVZLQGEJXWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)OCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393802 | |
Record name | 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
CAS RN |
224317-93-5 | |
Record name | 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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